molecular formula C17H18ClN3O2 B2755716 N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251710-67-4

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2755716
CAS RN: 1251710-67-4
M. Wt: 331.8
InChI Key: ZCNJLXSYMPRXCF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as CTQA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CTQA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in preclinical studies. However, N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has some limitations for use in laboratory experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the optimal dosage for N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has not yet been established, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to establish the optimal dosage and administration route for N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, as well as its potential side effects in humans.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Future research on N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities in preclinical studies. N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-7-3-1-5-12(14)9-19-16(22)10-21-11-20-15-8-4-2-6-13(15)17(21)23/h1,3,5,7,11H,2,4,6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNJLXSYMPRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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